Bis[4-(trifluoromethoxy)phenyl]methanone
Description
Contextualization within Fluorinated Organic Chemistry and Advanced Materials Research
Fluorinated organic compounds are at the forefront of advanced materials research, owing to the profound impact of fluorine substitution on molecular properties. The trifluoromethoxy (-OCF3) group, in particular, is noted for its high electronegativity, thermal stability, and lipophilicity. These characteristics make Bis[4-(trifluoromethoxy)phenyl]methanone a candidate for the development of high-performance polymers, such as polyetherketones, with enhanced thermal resistance and specific solubility profiles. The benzophenone (B1666685) core is a well-established photoactive chromophore, and its derivatives are extensively studied for applications in photochemistry and as photoinitiators. The presence of the trifluoromethoxy groups is expected to modulate the photophysical properties of the benzophenone scaffold, potentially leading to applications in areas like organic light-emitting diodes (OLEDs). nih.gov
Overview of Scholarly Research Landscape for this compound
The scholarly research landscape for this compound is primarily foundational, with its presence noted in chemical databases and supplier catalogs. Its CAS Registry Number is 98566-93-9. chemsrc.com While in-depth studies focusing exclusively on this compound are limited, the existing literature on related fluorinated benzophenones provides a framework for understanding its potential. Research often centers on the synthesis and characterization of analogous compounds and their incorporation into larger, more complex molecular architectures.
A plausible synthetic route for this compound involves the Friedel-Crafts acylation of trifluoromethoxybenzene with phosgene (B1210022) or a related acylating agent. nih.gov This method is a standard approach for the synthesis of benzophenone derivatives.
Scope and Objectives of Contemporary Research Endeavors
Current research endeavors in the broader field of fluorinated aromatic compounds are directed towards the design and synthesis of novel materials with tailored properties. For a molecule like this compound, contemporary research objectives would likely include:
Monomer for Polymer Synthesis: Investigating its use as a monomer in the synthesis of high-performance polymers, such as polyetheretherketones (PEEKs) or other polyaryletherketones (PAEKs). The goal would be to create materials with superior thermal stability, chemical resistance, and specific dielectric properties for applications in aerospace, electronics, and other demanding fields.
Photophysical Property Evaluation: A detailed study of its photophysical properties, including absorption, emission, and triplet-state characteristics. This research would aim to understand how the trifluoromethoxy substituents influence the behavior of the benzophenone core, with potential applications as photoinitiators or components in photoresponsive materials.
Building Block in Organic Synthesis: Utilizing it as a starting material for the synthesis of more complex organic molecules. The reactivity of the carbonyl group and the potential for further functionalization of the aromatic rings make it a versatile platform for constructing novel compounds with potential applications in medicinal chemistry or agrochemicals.
While comprehensive studies specifically on this compound are not widely published, the foundation laid by research on analogous fluorinated compounds provides a clear roadmap for future investigations into its unique properties and potential applications.
Data Tables
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | Bis[4-(trifluoromethyl)phenyl]methanone |
| CAS Number | 98566-93-9 chemsrc.com | 21221-91-0 nih.gov |
| Molecular Formula | C15H8F6O3 aobchem.com | C15H8F6O nih.gov |
| Molecular Weight | 350.21 g/mol abcr.com | 318.22 g/mol sigmaaldrich.com |
| General Appearance | Not specified in available literature | White solid sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)23-11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)24-15(19,20)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEHJFXKHSTLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539731 | |
| Record name | Bis[4-(trifluoromethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98566-93-9 | |
| Record name | Bis[4-(trifluoromethoxy)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bis 4 Trifluoromethoxy Phenyl Methanone
Classical Organic Synthesis Routes and Refinements
Traditional methods for the formation of diaryl ketones have been adapted and refined for the synthesis of Bis[4-(trifluoromethoxy)phenyl]methanone. These routes primarily rely on fundamental reactions of aromatic compounds.
Friedel-Crafts Acylation Approaches and Catalytic Enhancements
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. acs.org In principle, this compound can be synthesized by reacting two equivalents of trifluoromethoxybenzene with a carbonyl dielectrophile, such as phosgene (B1210022) (COCl₂) or its equivalent, in the presence of a Lewis acid catalyst. stackexchange.com The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the electron-rich benzene (B151609) ring. youtube.comyoutube.com
However, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This makes the Friedel-Crafts acylation of trifluoromethoxybenzene significantly more challenging than for activated aromatics like anisole. Consequently, traditional Lewis acids like aluminum chloride (AlCl₃) may require harsh conditions or fail to provide adequate yields. researchgate.net
To overcome this, catalytic enhancements are necessary. This includes the use of superacids or highly active catalyst systems. Different classes of materials have been explored as heterogeneous catalysts to improve efficiency and reusability, including zeolites, acid-treated metal oxides, and heteropoly acids. researchgate.netacs.org For deactivated substrates, more potent and often recyclable catalytic systems have been developed, which could be applicable to this synthesis.
Table 1: Potential Catalytic Systems for Friedel-Crafts Acylation of Deactivated Arenes
| Catalyst Type | Examples | Key Advantages |
|---|---|---|
| Metal Halides | Anhydrous Sodium Tetrachloroferrate (NaFeCl₄) | Recyclable and efficient for acylating aromatic compounds. google.com |
| Metal Oxides | In₂O₃/MCM-41, ZnO | Heterogeneous, easily separated, and can be reused. researchgate.netacs.org |
| Rare-Earth Metal Catalysts | Scandium Triflate (Sc(OTf)₃), Indium Triflate (In(OTf)₃) | Water-compatible, recyclable, and can be enhanced with co-catalysts or microwave irradiation. rsc.org |
| Heteropoly Acids | H₃PO₄–WO₃–Nb₂O₅ derived catalysts | Exhibit strong Brønsted acidity and can be designed for high activity and reusability. oup.com |
Nucleophilic Aromatic Substitution Pathways for Trifluoromethoxy Aromatic Systems
Nucleophilic aromatic substitution (SₙAr) offers an alternative pathway that leverages the electronic properties of the trifluoromethoxy group. In contrast to electrophilic substitution, SₙAr reactions are accelerated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aryl halide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. libretexts.orgyoutube.com
For this mechanism to be effective in synthesizing this compound, several conditions must be met:
One of the aromatic rings must have a good leaving group (e.g., a halide).
The ring must be activated by the electron-withdrawing -OCF₃ group, which stabilizes the negative charge in the Meisenheimer intermediate. youtube.com
A suitable nucleophile derived from the second trifluoromethoxybenzene unit is required.
A plausible synthetic route could involve the reaction of a 4-(trifluoromethoxy)phenyl organometallic reagent (acting as a nucleophile), such as a Grignard reagent [4-(CF₃O)C₆H₄MgBr], with a 4-halo-1-(trifluoromethoxy)benzene. nih.govorganic-chemistry.org Interestingly, in SₙAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the highly polarized C-F bond facilitates the initial, rate-determining nucleophilic attack. masterorganicchemistry.comyoutube.com
Modern Catalytic Synthesis Strategies
Contemporary organic synthesis focuses on developing highly efficient, selective, and sustainable methods. For this compound, this involves transition-metal-catalyzed reactions that allow for precise bond formation under milder conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds and have been extensively used for the synthesis of diaryl ketones. researchgate.net These methods typically involve the reaction of an aryl halide or triflate with an organometallic reagent. youtube.com
A highly effective approach is the carbonylative coupling reaction . In this process, carbon monoxide (CO) is inserted to form the ketone bridge. A potential synthesis for this compound could involve the palladium-catalyzed reaction of a 4-(trifluoromethoxy)phenyl halide with a 4-(trifluoromethoxy)phenyl organometallic compound (e.g., an organoboron acs.orgresearchgate.net or organotin acs.org reagent) under a CO atmosphere. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, CO insertion, transmetallation with the organometallic partner, and reductive elimination to yield the diaryl ketone and regenerate the catalyst. youtube.com To avoid handling toxic CO gas, various CO surrogates have been developed. researchgate.net
Another relevant method is the Fukuyama coupling , which involves the reaction of an aryl thioester with an organozinc reagent, catalyzed by palladium. rsc.org This could be adapted by preparing S-ethyl 4-(trifluoromethoxy)thiobenzoate and coupling it with a 4-(trifluoromethoxy)phenylzinc reagent.
Other Advanced Catalytic Systems for Methanone Synthesis
Recent advances in catalysis offer innovative routes to diaryl ketones that improve atom economy and functional group tolerance. One of the most promising areas is C-H bond activation . Palladium-catalyzed C-H activation enables the direct coupling of two different C-H bonds or a C-H bond and a C-X bond, bypassing the need to pre-functionalize the starting materials into organometallic reagents. acs.orgresearchgate.netrsc.org
For example, a diaryl ketone can be synthesized from an aldehyde and an aryl halide using a palladium catalyst with a specialized picolinamide (B142947) ligand. acs.orgacs.org This approach could potentially couple 4-(trifluoromethoxy)benzaldehyde (B1346576) with 4-halo-1-(trifluoromethoxy)benzene to form the target molecule.
Green Chemistry and Sustainable Synthesis Principles
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key sustainable strategies applicable to the synthesis of this compound include:
Use of Recyclable Catalysts : Replacing stoichiometric Lewis acids in Friedel-Crafts reactions with solid, heterogeneous catalysts like zeolites, metal oxides, or supported catalysts allows for easy separation and reuse, reducing chemical waste. researchgate.netacs.org Recyclable homogeneous catalysts, such as rare-earth triflates or specific iron-based complexes, have also been developed. google.comrsc.org
Atom Economy : Modern catalytic methods like C-H activation offer higher atom economy by reducing the number of synthetic steps and avoiding the generation of stoichiometric byproducts associated with pre-functionalized starting materials. acs.org
Safer Reagents and Solvents : The development of stable, solid CO surrogates reduces the risks associated with handling gaseous carbon monoxide in carbonylative couplings. researchgate.net Furthermore, performing reactions in greener solvents, such as bio-derived 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water using micellar catalysis, significantly improves the environmental profile of the synthesis. nih.govacs.org
Table 2: Comparison of Synthetic Strategies by Green Chemistry Metrics
| Synthetic Route | Atom Economy | Catalyst Recyclability | Reagent/Solvent Hazard |
|---|---|---|---|
| Classical Friedel-Crafts | Low (stoichiometric catalyst waste) | Poor (for AlCl₃) to Good (for heterogeneous catalysts) | High (corrosive acids, hazardous solvents) |
| Nucleophilic Aromatic Substitution | Moderate | Not applicable | Moderate to High (organometallics, aprotic solvents) |
| Pd-Catalyzed Carbonylative Coupling | Moderate to High | Good (catalyst can be recovered) | High (CO gas) to Low (with CO surrogates) |
| Pd-Catalyzed C-H Activation | High | Good (catalyst can be recovered) | Low to Moderate |
Implementation of Eco-Friendly Solvents and Reagents
The quest for greener synthetic routes for this compound has led to the exploration of alternative solvents and catalysts to replace conventional, often hazardous, options like chlorinated solvents and stoichiometric Lewis acids. While specific studies on the synthesis of this compound using explicitly "green" solvents are not extensively documented in publicly available literature, the broader field of Friedel-Crafts acylation offers valuable insights.
Ionic liquids have emerged as promising alternative reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. beilstein-journals.orgresearchgate.net For instance, the use of tunable aryl alkyl ionic liquids (TAAILs) in the iron(III) chloride hexahydrate-catalyzed Friedel-Crafts acylation of various benzene derivatives has demonstrated high yields and scalability. beilstein-journals.org Another approach involves the use of solid acid catalysts, such as zeolites and metal oxides, which can be easily separated from the reaction mixture and potentially reused, minimizing waste. beilstein-journals.orgresearchgate.net Research on the acylation of activated arenes in the absence of any solvent has also shown promise, further reducing the environmental impact. researchgate.net The use of bismuth triflate as a water-tolerant, recyclable catalyst under microwave irradiation represents another significant advancement in greener Friedel-Crafts reactions. youtube.com
The following table summarizes various eco-friendly approaches investigated for Friedel-Crafts acylation of aromatic compounds, which could be applicable to the synthesis of this compound.
| Catalyst System | Solvent/Conditions | Substrate Scope | Key Advantages |
| Iron(III) chloride hexahydrate | Tunable aryl alkyl ionic liquids (TAAILs) | Electron-rich benzene derivatives | Robust, scalable, tolerates ambient atmosphere |
| Solid acid catalysts (e.g., Zeolite Hβ) | Solvent-free | Activated arenes | Catalyst recyclability, reduced waste |
| Bismuth triflate | Solvent-free, microwave irradiation | Anisole and other aromatic compounds | Water-tolerant catalyst, rapid reaction times, reusability |
| Metal triflates (e.g., Cu(OTf)₂) | Ionic liquid ([bmim][BF₄]) | Anisole | High conversion, high regioselectivity, recyclable system |
While direct application to this compound needs further investigation, these examples highlight a clear trend towards more sustainable synthetic practices in the broader context of diaryl ketone synthesis.
Flow Chemistry and Continuous Reactor Technologies for Scalable Synthesis
Flow chemistry is gaining traction as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and process control. youtube.comgoogle.com The application of continuous-flow reactors to Friedel-Crafts acylation reactions has been shown to improve efficiency and yield for a variety of substrates. researchgate.netrsc.orgresearchgate.net
The key benefits of flow chemistry in this context include superior heat and mass transfer, which allows for better temperature control and can lead to cleaner reactions with fewer byproducts. google.com This is particularly relevant for exothermic reactions like Friedel-Crafts acylation. Furthermore, the small reactor volumes in flow systems can enhance safety when working with hazardous reagents or intermediates. youtube.com
Detailed Reaction Mechanism Elucidation in Synthetic Pathways
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Spectroscopic monitoring and kinetic studies are invaluable tools for elucidating the intricate steps involved in its formation, particularly in the context of Friedel-Crafts acylation.
Spectroscopic Monitoring of Reaction Intermediates
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful for monitoring the progress of chemical reactions in real-time. researchgate.netnumberanalytics.comclairet.co.ukchemrxiv.orgnih.govbeilstein-journals.orgresearchgate.net These methods allow for the direct observation of reactants, intermediates, products, and byproducts as the reaction proceeds.
In the context of Friedel-Crafts acylation, in-situ FTIR can be used to track the consumption of the acylating agent (e.g., 4-(trifluoromethoxy)benzoyl chloride) by monitoring the disappearance of its characteristic carbonyl (C=O) stretching frequency. numberanalytics.com Simultaneously, the appearance of a new carbonyl band at a different frequency can signal the formation of the this compound product. numberanalytics.com The identification of transient species, such as the acylium ion intermediate, is also possible with advanced spectroscopic techniques, providing direct evidence for the proposed reaction mechanism. nih.gov
The following table illustrates the potential application of spectroscopic monitoring in the synthesis of this compound.
| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |
| In-situ FTIR | Real-time monitoring of reactant consumption and product formation by tracking characteristic vibrational bands (e.g., C=O stretch). | Optimization of reaction time, temperature, and catalyst loading. Detection of reaction intermediates. |
| NMR Spectroscopy | Structural elucidation of reactants, products, and stable intermediates. Quantitative analysis of reaction components. | Confirmation of product structure. Determination of reaction kinetics and conversion. |
By providing a continuous stream of data, these techniques enable a deeper understanding of the reaction dynamics and facilitate the development of more robust and efficient synthetic protocols. beilstein-journals.orgresearchgate.net
Kinetic Studies and Transition State Analysis
Kinetic studies provide quantitative information about the rate of a reaction and how it is influenced by various parameters such as concentration, temperature, and the nature of the catalyst. This data is essential for understanding the reaction mechanism at a molecular level. For the Friedel-Crafts acylation leading to this compound, kinetic analysis can help to identify the rate-determining step and the role of the catalyst in the reaction pathway. masterorganicchemistry.com
Chemical Reactivity and Mechanistic Studies of Bis 4 Trifluoromethoxy Phenyl Methanone
Electrophilic and Nucleophilic Character of the Ketone Moiety
The ketone carbonyl group inherently possesses a dual electrophilic and nucleophilic character. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.
In Bis[4-(trifluoromethoxy)phenyl]methanone, the electrophilic nature of the carbonyl carbon is significantly enhanced. The two trifluoromethoxy (-OCF3) groups are potent electron-withdrawing groups. This strong inductive effect (-I) withdraws electron density from the phenyl rings and, subsequently, from the carbonyl carbon. This increased positive charge density on the carbonyl carbon makes it a more potent electrophile compared to unsubstituted benzophenone (B1666685). Consequently, it is expected to exhibit greater reactivity towards nucleophilic addition reactions.
While the phenyl groups in benzophenone can delocalize the positive charge on the carbonyl carbon through resonance, making it less reactive than aliphatic ketones, the strong deactivating nature of the -OCF3 groups in this compound counteracts this effect to a significant extent. stackexchange.com
Influence of Trifluoromethoxy Groups on Aromatic Ring Reactivity and Electron Distribution
The trifluoromethoxy (-OCF3) group is a powerful modulator of aromatic reactivity. It is considered a "pseudo-halogen" due to its strong electron-withdrawing inductive effect (-I), which is a consequence of the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene (B151609).
However, the oxygen atom of the -OCF3 group possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). This resonance effect directs incoming electrophiles to the ortho and para positions. In the case of this compound, the para positions are already occupied by the trifluoromethoxy groups themselves. Therefore, any electrophilic substitution would be directed to the ortho positions (C2, C2', C6, and C6').
Investigations into Carbonyl Group Transformations and Derivatization
The activated carbonyl group of this compound is a prime site for various chemical transformations. These reactions are fundamental for creating a diverse range of derivatives with potentially novel properties.
Reduction Reactions:
The carbonyl group can be reduced to a secondary alcohol, forming Bis[4-(trifluoromethoxy)phenyl]methanol. This transformation can be achieved using various reducing agents. Given the electron-deficient nature of the ketone, milder reducing agents might be effective.
| Reaction | Reagent | Product | Reference |
| Reduction of Ketone | Sodium borohydride (B1222165) (NaBH4) | Bis[4-(trifluoromethoxy)phenyl]methanol | General Reaction |
| Reduction of Ketone | Lithium aluminum hydride (LiAlH4) | Bis[4-(trifluoromethoxy)phenyl]methanol | General Reaction |
This table represents plausible transformations based on general ketone reactivity. Specific experimental data for this compound was not found in the searched literature.
Nucleophilic Addition Reactions:
The enhanced electrophilicity of the carbonyl carbon makes it a good substrate for nucleophilic addition reactions. For instance, reactions with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.
| Reactant | Reagent | Product | Reference |
| This compound | Grignard Reagent (R-MgX) | Tertiary Alcohol | General Reaction |
| This compound | Organolithium Reagent (R-Li) | Tertiary Alcohol | General Reaction |
This table illustrates expected reactivity patterns. Specific studies on this compound were not identified in the provided search results.
Functionalization Strategies for Novel Derivatives
The synthesis of novel derivatives of this compound is crucial for exploring its potential in various scientific and technological fields. Functionalization can be targeted at either the aromatic rings or the central ketone framework.
Synthesis of Analogues with Modified Aromatic or Ketone Frameworks
Modification of the core structure can lead to a wide array of analogues. This can involve altering the substituents on the aromatic rings or changing the ketone bridge itself.
Modification of Aromatic Rings: While electrophilic substitution on the deactivated rings is challenging, it could be achieved under forcing conditions to introduce other functional groups at the ortho positions. Alternatively, nucleophilic aromatic substitution could be a viable strategy if a suitable leaving group is present on the ring.
Modification of the Ketone Bridge: The carbonyl group can be replaced with other functionalities. For instance, conversion to a thioketone using Lawesson's reagent or formation of an imine or oxime by reaction with primary amines or hydroxylamine, respectively, would yield a range of structurally diverse compounds.
Introduction of Diverse Functional Groups for Specific Research Applications
The introduction of specific functional groups can tailor the properties of the molecule for particular applications. For instance, the synthesis of derivatives containing polymerizable groups could lead to the development of novel high-performance polymers. The incorporation of chromophores or fluorophores could yield materials with interesting photophysical properties.
Computational and Theoretical Investigations of Bis 4 Trifluoromethoxy Phenyl Methanone
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity descriptors, such as electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack.
A detailed search of scientific literature did not yield any specific studies that have applied DFT methods to predict the reactivity of Bis[4-(trifluoromethoxy)phenyl]methanone. Consequently, data tables of its calculated reactivity descriptors are not available in the public domain.
Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic properties and chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and polarizability.
Specific HOMO-LUMO energy values and analyses for this compound have not been published in the available scientific literature. Therefore, no data on its electronic properties derived from MO analysis can be presented.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the stable three-dimensional shapes (conformers) a molecule can adopt, primarily through the rotation of single bonds. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility, stability, and intermolecular interactions.
There are no published studies detailing the conformational analysis or molecular dynamics simulations of this compound. As a result, information regarding its preferred conformations, rotational energy barriers, or dynamic behavior is not available.
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Computational methods, particularly DFT, can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra are invaluable for interpreting experimental data and confirming a molecule's structure.
While experimental data may exist in private or proprietary databases, no publicly accessible studies provide computationally predicted spectroscopic signatures for this compound.
Modeling of Complex Reaction Pathways and Transition States
Theoretical chemistry allows for the modeling of reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. Such models are essential for understanding reaction kinetics and selectivity.
No research articles or reports were found that model complex reaction pathways or identify transition state structures involving this compound.
In Silico Screening and Design Principles for Novel Compounds
In silico screening uses computational methods to identify promising lead compounds from large virtual libraries by predicting their potential activity against a biological target. These techniques, combined with an understanding of structure-activity relationships, help establish design principles for creating novel, more effective compounds.
No literature is available that describes the use of this compound as a scaffold or starting point in in silico screening campaigns or discusses design principles derived from its structure for the development of new compounds.
Advanced Applications in Materials Science Research
Role as a Precursor in High-Performance Polymer Synthesis
Bis[4-(trifluoromethoxy)phenyl]methanone serves as a key starting material, or precursor, in the creation of several classes of high-performance polymers. The trifluoromethoxy groups are instrumental in modifying the properties of the resulting materials, leading to enhanced performance compared to their non-fluorinated analogues.
The synthesis of Poly(aryl ether ketone)s (PAEKs) often involves a nucleophilic aromatic substitution polycondensation reaction. In this process, a bisphenol monomer is reacted with an activated dihalide, such as a difluorinated aromatic ketone. researchgate.net Monomers containing trifluoromethoxy groups, structurally related to this compound, are used to create novel PAEKs. nih.govsemanticscholar.org The introduction of -OCF3 groups into the polymer chain serves to increase the free volume within the material. semanticscholar.org This increased free volume can lead to a reduction in the polymer's dielectric constant and dielectric loss, properties that are highly sought after in materials for high-frequency electronics. nih.govsemanticscholar.org
The polycondensation reaction typically proceeds in a high-boiling aprotic solvent like N,N-dimethylacetamide (DMAc) or sulfolane, with a weak base such as potassium carbonate to facilitate the reaction. researchgate.netnih.govglobal-sci.org The resulting fluorinated PAEKs are generally amorphous and exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 520°C. nih.govglobal-sci.org Furthermore, the presence of bulky pendant groups, including those with trifluoromethoxy substitutions, tends to improve the solubility of these polymers in common organic solvents, which is advantageous for processing and film formation. global-sci.orgbit.edu.cn These polymers can be cast into transparent, strong, and flexible films with high tensile strengths. researchgate.netbit.edu.cn
The strategy of incorporating fluorine-containing groups extends to the synthesis of other high-performance polymers like polyimides (PIs) and poly(aryl ether sulfone)s (PAESs). researchgate.netdigitellinc.com Fluorinated diamines and dianhydrides, which are analogous building blocks to this compound, are used to prepare PIs with enhanced properties. researchgate.netresearchgate.net The introduction of fluorine atoms, often as -CF3 or -OCF3 groups, can decrease the dielectric constant, reduce moisture absorption, and improve thermal stability in the final polyimide material. researchgate.net These fluorinated polyimides often exhibit good solubility in organic solvents, allowing for the formation of durable films. researchgate.net
Similarly, in the synthesis of PAESs, fluorinated bisphenols are reacted with monomers like bis(4-chlorophenyl) sulfone through nucleophilic aromatic substitution polycondensation. researchgate.net The resulting fluorinated PAESs demonstrate high glass transition temperatures (Tg) and excellent thermal stability. digitellinc.comresearchgate.net The incorporation of fluorine is a well-established method to achieve a desirable combination of properties, including chemical resistance and low surface energy, making these materials suitable for demanding applications. digitellinc.com
Exploration in Functional Materials Development
The unique properties conferred by the trifluoromethoxy group make this compound and its derivatives attractive for the development of specialized functional materials.
Research has shown that PAEKs synthesized with -OCF3-containing monomers can achieve dielectric constants as low as 2.839 at 10 GHz with a dielectric loss of less than 0.007. nih.govsemanticscholar.org Other fluorinated polymers, such as those derived from (4-trifluoromethyl) phenylhydroquinone, have also demonstrated low dielectric constants in the range of 2.6–2.7 at 1 MHz. bit.edu.cn The modification of polymers like polybenzoxazines with fluorine-containing dianhydrides has also proven effective in substantially lowering the dielectric constant. researchgate.net
| Polymer Type | Fluorine-Containing Group | Dielectric Constant (k) | Frequency | Reference |
|---|---|---|---|---|
| PEK-InmOCF (a PAEK) | -OCF3 | 2.839 | 10 GHz | nih.govsemanticscholar.org |
| PAEK from (4-trifluoromethyl) phenylhydroquinone | -CF3 | 2.6 - 2.7 | 1 MHz | bit.edu.cn |
| Poly(aryl ether ketone) from (3,4-bifluoro) phenylhydroquinone | -F | 2.75 | 1 MHz | global-sci.org |
| Fluorinated Copolybenzoxazine | -CF3 (from 6FDA) | 2.6 | Not Specified | researchgate.net |
High-performance polymers are increasingly used in membrane-based separation processes, such as gas separation and pervaporation. The properties of the polymer, including its free volume and chain rigidity, are critical to the membrane's permeability and selectivity. The introduction of bulky, rigid groups, such as those containing fluorine, can influence the fractional free volume of a polymer. nih.gov
Studies on PAEKs have shown that incorporating fluorine-containing moieties like the hexafluoropropylidene group can result in a higher free volume, leading to a significant increase in gas permeability. nih.gov This makes such polymers candidates for gas separation technologies. digitellinc.com The relationship between the polymer structure and its gas transport properties is a key area of investigation. For instance, rigid polymer chains can lead to higher gas permeability and diffusion coefficients. nih.gov The chemical resistance imparted by fluorination is also a beneficial characteristic for membranes that may be exposed to harsh chemical environments.
Structure-Property Relationship Studies in Advanced Materials
Understanding the relationship between a polymer's chemical structure and its macroscopic properties is fundamental to designing new materials for specific applications. scribd.com For polymers derived from precursors like this compound, the presence and position of the trifluoromethoxy groups have a profound impact on the material's characteristics.
The incorporation of rigid aromatic units, such as the phenylene groups found in this compound, generally increases the glass transition temperature (Tg) of the resulting polymer. researchgate.netscribd.com The bulky nature of the -OCF3 side groups can disrupt chain packing, which enhances solubility but may decrease crystallinity. researchgate.netglobal-sci.org This modification of the polymer's physical structure directly influences its mechanical and thermal properties. For example, while amorphous, these polymers can form strong, flexible films with high tensile strength and thermal decomposition temperatures often above 500°C. researchgate.netglobal-sci.org
Furthermore, the fluorine content and its distribution within the polymer matrix directly affect surface properties and electronic characteristics. rsc.org The low polarity of the C-F bond contributes to lower surface energy and hydrophobicity. digitellinc.com As discussed, it also plays a critical role in reducing the dielectric constant by increasing free volume and lowering chain polarizability. semanticscholar.orgresearchgate.net These structure-property correlations guide researchers in the rational design of new fluorinated polymers with tailored performance for advanced technological applications. nih.govrsc.org
Impact of Trifluoromethoxy Groups on Polymer Thermal Stability and Mechanical Behavior
The introduction of trifluoromethoxy groups into polymer chains, particularly in high-performance polymers like polyimides and poly(aryl ether ketone)s (PAEKs), has a pronounced effect on their thermal and mechanical properties.
Thermal Stability:
The strong carbon-fluorine bond (C-F) is a key contributor to the enhanced thermal stability of fluorinated polymers. The trifluoromethoxy group, with its three C-F bonds, significantly increases the thermal decomposition temperature of polymers. Research on polyimides containing trifluoromethyl (-CF3) groups, which share the C-F bond characteristic with -OCF3, has shown that the 5% weight loss temperature (Td5) can exceed 550°C. nih.gov For instance, a series of fluorinated polyimides exhibited Td5 values in the range of 551–561°C in a nitrogen atmosphere. nih.gov Similarly, poly(aryl ether ketone)s containing trifluoromethyl or trifluoromethoxy groups have demonstrated 5% thermal weight loss temperatures above 520°C. researchgate.net This high thermal stability makes materials derived from monomers like this compound suitable for applications in demanding, high-temperature environments.
The glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, is also influenced by the incorporation of trifluoromethoxy groups. The bulky nature of the -OCF3 group can restrict the rotational freedom of polymer chains, leading to an increase in Tg. However, this effect can be complex. In some cases, the introduction of bulky side groups can also increase the free volume within the polymer matrix, potentially leading to a lower Tg compared to other similarly substituted polymers. nih.gov For example, certain polyimides with multi-bulky pendant groups showed slightly lower Tg values due to an internal plasticization effect. nih.gov
Mechanical Behavior:
The mechanical properties of polymers, such as tensile strength, modulus, and elongation at break, are intricately linked to the polymer chain structure and intermolecular forces. The introduction of trifluoromethoxy groups can enhance mechanical performance. Fluorinated polyimides have been reported to exhibit good mechanical properties, with tensile strengths ranging from 82 to 91 MPa and tensile moduli from 2.3 to 3.2 GPa. nih.gov Another study on innovative fluorinated polyimides reported exceptional mechanical properties, with a tensile strength of 232.73 MPa and an elastic modulus of 5.53 GPa for an optimized composition.
The table below summarizes typical mechanical properties observed in polyimides containing trifluoromethyl groups, which can serve as an indicator for the potential performance of polymers derived from this compound.
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Fluorinated Polyimides with multi-bulky pendant groups nih.gov | 82 - 91 | 2.3 - 3.2 | 4.3 - 9.0 |
| Optimized Fluorinated Polyimide (TPPI50) | 232.73 | 5.53 | 26.26 |
| Polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone nih.gov | 103 - 145 | 1.20 - 1.88 | 12.9 - 15.2 |
This table presents data for polymers containing trifluoromethyl or other fluorine-containing groups as a proxy for the expected properties of polymers derived from this compound, for which specific data is not available.
Influence on Optical and Electronic Properties of Derived Materials
The trifluoromethoxy group's electronic and steric characteristics also significantly influence the optical and electronic properties of polymers.
Optical Properties:
A key advantage of incorporating fluorine-containing groups like -OCF3 is the potential to produce polymers with high optical transparency and low color. The presence of these groups can disrupt the formation of charge-transfer complexes between polymer chains, which are often responsible for coloration in aromatic polymers. Fluorinated polyimides have been shown to have high optical transparency with cut-off wavelengths ranging from 327 to 343 nm. nih.gov This makes them suitable for applications in flexible displays, optical waveguides, and other optoelectronic devices where clarity is crucial.
Electronic Properties:
The introduction of trifluoromethoxy groups can also lead to low water absorption. nih.gov This is a critical property for electronic applications, as moisture uptake can significantly increase the dielectric constant and degrade the electrical insulation performance of the material.
The table below summarizes the optical and electronic properties of some fluorinated polymers, illustrating the potential benefits of incorporating this compound.
| Polymer System | Cut-off Wavelength (nm) | Dielectric Constant (at 1 MHz) | Water Absorption (%) |
| Fluorinated Polyimides with multi-bulky pendant groups nih.gov | 327 - 343 | 2.69 - 2.85 | 0.59 - 0.68 |
| Poly(aryl ether ketone)s with -OCF3 groups researchgate.net | Not Reported | ~2.84 | < 1 |
| Polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone nih.gov | Not Reported | Not Reported | 0.37 - 2.09 |
This table includes data for polymers with trifluoromethyl or trifluoromethoxy groups to indicate the likely properties of materials derived from this compound, for which specific data is not available.
Advanced Spectroscopic and Analytical Research Methodologies for Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Reaction Monitoring
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei, such as ¹⁹F.
For Bis[4-(trifluoromethoxy)phenyl]methanone, ¹H NMR spectroscopy confirms the identity and substitution pattern of the aromatic protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons are expected to appear as two distinct sets of doublets, characteristic of a para-substituted benzene (B151609) ring. This pattern arises from the coupling between adjacent ortho and meta protons. A patent describing the synthesis of this compound reports ¹H NMR data consistent with this structure. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.83 | Multiplet | Not specified | Aromatic protons |
Data sourced from patent literature describing the compound's synthesis in DMSO-d6. rsc.org
¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135), is crucial for identifying all unique carbon atoms. The spectrum would be expected to show signals for the carbonyl carbon (C=O), the quaternary carbons attached to the trifluoromethoxy group and the carbonyl group, the protonated aromatic carbons (CH), and the carbon of the trifluoromethoxy group (-OCF₃), which would exhibit coupling to the fluorine atoms.
Given the presence of the trifluoromethoxy (-OCF₃) groups, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. It offers a sensitive and direct method for confirming the presence and electronic environment of the fluorine atoms. A single resonance would be expected for the six equivalent fluorine atoms of the two -OCF₃ groups. The chemical shift of this signal provides valuable information about the molecule's electronic structure. nih.gov
Furthermore, ¹⁹F NMR is highly effective for real-time reaction monitoring. nih.gov During the synthesis of this compound, this technique can be used to quantitatively track the consumption of a trifluoromethoxylated starting material and the formation of the final product without the need for deuterated solvents, by observing the appearance and integration of the characteristic ¹⁹F signal of the product. nih.gov
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a functional group fingerprint.
For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other key absorptions would include those for the C-O-C ether linkage and the strong C-F bonds of the trifluoromethoxy group, which are expected in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching and bending vibrations would also be present. mpg.de
In the solid state, these techniques are sensitive to intermolecular interactions, such as those dictated by crystal packing. Variations in peak positions or the appearance of new bands in the spectra of solid samples compared to solutions can indicate specific intermolecular associations. Advanced analyses of polymorphs—different crystalline forms of the same compound—heavily rely on the subtle but distinct differences in their IR and Raman spectra to identify and differentiate them. google.com
Table 2: Expected IR Absorption Frequencies for Key Functional Groups in this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1680 - 1650 |
| Ar-O-C (Ether) | Asymmetric Stretch | 1275 - 1200 |
| C-F (Trifluoromethoxy) | Stretch | 1200 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
High-Performance Mass Spectrometry Techniques for Mechanistic Studies and Precise Product Identification
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to determine the precise mass of the molecular ion of this compound. This allows for the unambiguous confirmation of its elemental formula (C₁₅H₈F₆O) by matching the experimentally measured mass to the calculated exact mass (350.0428 Da).
The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. For diaryl ketones, a characteristic fragmentation pathway is the alpha-cleavage on either side of the carbonyl group. This would lead to the formation of a [4-(trifluoromethoxy)phenyl]carbonyl cation ([M-C₆H₄OCF₃]⁺) and a [4-(trifluoromethoxy)phenyl] cation ([C₆H₄OCF₃]⁺). The study of these fragmentation pathways is crucial for confirming the connectivity of the molecule and for distinguishing it from potential isomers. APCI is a particularly robust method for the analysis of low molecular weight, neutral compounds, often yielding a strong molecular ion peak which is essential for identification. bris.ac.uk
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The analysis would reveal the dihedral angles between the two phenyl rings and the plane of the central carbonyl group, defining the molecule's "propeller" conformation. This conformational information is critical, as the spatial arrangement of the aromatic rings and the trifluoromethoxy groups influences the molecule's electronic properties and how it packs in a crystal lattice. Furthermore, X-ray crystallography can identify and characterize different polymorphs, which may exhibit distinct physical properties. google.com The data obtained is also invaluable for validating the results of computational conformational analysis studies.
Chromatographic and Other Separation Techniques for Purity Assessment in Complex Mixtures
Chromatographic methods are vital for both the purification of this compound after its synthesis and for the assessment of its purity.
Preparative column chromatography using silica (B1680970) gel is a standard method for purifying the crude product from starting materials and byproducts. rsc.org For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a sample. rsc.org A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected by a UV detector, and its purity would be calculated from the relative area of its peak in the chromatogram.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for assessing purity, especially for volatile and thermally stable compounds like benzophenone (B1666685) derivatives. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram provides a quantitative measure of purity, while the coupled mass spectrometer confirms the identity of the main peak and any impurities present.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bis[4-(trifluoromethyl)phenyl]methanone |
| Bis(4-fluorophenyl)-methanone |
| Butyrophenone |
| Acetonitrile |
| Methanol |
Future Research Directions and Emerging Areas for Bis 4 Trifluoromethoxy Phenyl Methanone
Potential in Supramolecular Chemistry and Self-Assembly Research
The exploration of Bis[4-(trifluoromethoxy)phenyl]methanone in supramolecular chemistry and self-assembly is a promising research avenue. The trifluoromethoxy group, often considered a "super-halogen," can participate in non-covalent interactions such as halogen bonding. mdpi.com These interactions, along with others like π-π stacking of the phenyl rings, can drive the formation of ordered supramolecular structures. researchgate.netrsc.org
Future investigations could focus on:
Crystal Engineering: Studying the crystal packing of this compound and its derivatives to understand how intermolecular forces, including F···F, F···H, and F···π interactions, dictate the solid-state architecture. researchgate.netethz.ch The analysis of crystal structures can reveal repeating structural motifs, such as dimers and infinite chains, which are fundamental to the design of functional crystalline materials. researchgate.net
Self-Assembled Monolayers (SAMs): Investigating the ability of this compound and its derivatives to form ordered monolayers on various substrates. The properties of the resulting surfaces could be tuned by the orientation and packing of the molecules, driven by the interplay of interactions involving the trifluoromethoxy groups.
Liquid Crystals: Exploring the potential of this compound derivatives to exhibit liquid crystalline phases. The rigid benzophenone (B1666685) core combined with the terminal trifluoromethoxy groups could lead to the formation of mesophases with interesting optical and electronic properties.
Exploration as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The electron-withdrawing nature of the trifluoromethoxy groups can significantly influence the electronic properties of the benzophenone core, making this compound an intriguing candidate for applications in catalysis.
Ligand Design: The compound itself or its derivatives could serve as ligands for transition metal catalysts. The fluorine atoms can modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity and selectivity. researchgate.net Research in this area could involve the synthesis of new ligand systems where the benzophenone moiety is functionalized to chelate metal ions.
Organocatalysis: The strategic placement of fluorine atoms can impact the conformational properties and reactivity of organic molecules, a principle that can be applied to the design of novel organocatalysts. researchgate.net Derivatives of this compound could be explored as catalysts for various organic transformations.
Heterogeneous Catalysis: The compound could be immobilized on solid supports to create heterogeneous catalysts. The stability conferred by the trifluoromethoxy groups might lead to robust catalysts with enhanced lifetimes and recyclability.
Integration into Nanotechnology and Nanoscience Research
The unique properties of fluorinated compounds are increasingly being exploited in nanotechnology, and this compound presents several opportunities in this field. mdpi.com
Functional Nanoparticles: The compound could be used to functionalize the surface of nanoparticles, thereby modifying their properties. For example, the high lipophilicity of the trifluoromethoxy groups could be used to create nanoparticles with enhanced dispersibility in non-polar media or for the development of hydrophobic coatings. beilstein-journals.orgresearchgate.net
Fluorinated Nanomaterials: The incorporation of this compound into polymers could lead to the formation of fluorinated nanomaterials with applications in areas such as low-surface-energy coatings, and advanced membranes. The presence of fluorine can enhance thermal stability and chemical resistance. mdpi.com
Molecular Electronics: The defined structure and electronic properties of this compound make it a candidate for investigation in molecular-scale electronic devices. Future studies could explore its charge transport properties and potential use as a molecular wire or switch.
Development of Novel and Efficient Synthetic Transformations
While the synthesis of benzophenones is well-established, the development of novel and more efficient methods for the preparation of highly fluorinated derivatives like this compound remains an active area of research.
Future synthetic efforts could focus on:
Late-Stage Fluorination: Developing new catalytic methods for the direct introduction of trifluoromethoxy groups onto the benzophenone scaffold. This would provide a more convergent and flexible approach compared to starting from pre-fluorinated building blocks. mdpi.com
Flow Chemistry: Utilizing microreactor technology for the synthesis of this compound and its derivatives. Flow chemistry can offer improved safety, efficiency, and scalability for reactions involving hazardous reagents or extreme conditions.
Novel Coupling Reactions: Exploring new cross-coupling strategies to construct the diaryl ketone framework, potentially offering milder reaction conditions and broader substrate scope for the synthesis of asymmetrically substituted analogues. nih.govacs.org
Synergistic Theoretical and Experimental Approaches for Material Innovation
A combined theoretical and experimental approach will be crucial for accelerating the discovery and development of new materials based on this compound.
Computational Screening: Employing computational methods, such as density functional theory (DFT), to predict the electronic, optical, and self-assembly properties of new derivatives. This can guide synthetic efforts towards molecules with desired functionalities.
Structure-Property Relationship Studies: Systematically synthesizing a library of derivatives with varying substitution patterns and correlating their measured properties with theoretical predictions. This will lead to a deeper understanding of the structure-property relationships and enable the rational design of new materials.
In Silico Design of Catalysts: Using molecular modeling to design novel ligands and catalysts based on the this compound scaffold and to predict their performance in catalytic reactions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bis[4-(trifluoromethoxy)phenyl]methanone, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where 4-(trifluoromethoxy)benzene reacts with a carbonyl source (e.g., phosgene or trifluoroacetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction temperature (optimized between 0–40°C) and stoichiometric ratios of aromatic substrate to acylating agent (1:1.2–1.5) critically impact yield .
- Data Note : Excess catalyst (>1.5 equiv.) may lead to side reactions, reducing purity. Confirm product formation via GC-MS or HPLC (retention time comparison to standards) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : The ketone carbonyl appears at δ ~195–205 ppm (¹³C). Aromatic protons split into doublets (J = 8–10 Hz) due to para-substitution .
- IR : Strong C=O stretch at ~1680–1700 cm⁻¹; CF₃O groups show asymmetric stretches at 1280–1350 cm⁻¹ .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing CF₃O group deactivates the aromatic ring, reducing nucleophilicity. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄ under Suzuki-Miyaura conditions) or elevated temperatures (80–120°C) for cross-coupling .
- Case Study : In a Heck reaction with styrene, yields dropped to <40% without microwave assistance (vs. 75% with microwave at 150°C) .
Q. What strategies mitigate discrepancies in thermochemical data (e.g., melting points) reported for this compound?
- Analysis : Variations in melting points (e.g., 163–165°C vs. 158–160°C) may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess solvent content .
- Resolution : Recrystallize from anhydrous ethanol to obtain a single polymorph; validate purity via X-ray crystallography .
Q. How can computational modeling predict the compound’s binding affinity in enzyme inhibition studies?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against target enzymes (e.g., cytochrome P450). Validate predictions with in vitro IC₅₀ assays .
- Limitations : Solvation effects and protein flexibility may reduce correlation between in silico and experimental results .
Application-Oriented Questions
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?
- Protocol :
MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
Time-Kill Kinetics : Monitor bacterial viability over 24 hours at 2× MIC .
- Controls : Include ciprofloxacin as a positive control; assess cytotoxicity against mammalian cells (e.g., HEK293) via MTT assay .
Q. How do structural modifications (e.g., halogenation) enhance the compound’s utility in materials science?
- Case Study : Bromination at the para position increases electron-accepting capacity, making the derivative suitable as an electron-transport layer in OLEDs. Characterize via cyclic voltammetry (reduction potential shifts by ~0.3 V) .
- Synthesis : Use N-bromosuccinimide (NBS) in DMF at 60°C; monitor reaction progress via TLC .
Data Interpretation Questions
Q. How to resolve contradictions in mass spectrometry fragmentation patterns of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
